9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine-d4
9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine-d4
Brand Name:
Vulcanchem
CAS No.:
1020718-81-3
VCID:
VC0017515
InChI:
InChI=1S/C14H18ClN5O4/c1-8(21)23-5-10(6-24-9(2)22)3-4-20-7-17-11-12(15)18-14(16)19-13(11)20/h7,10H,3-6H2,1-2H3,(H2,16,18,19)/i3D2,4D2
SMILES:
CC(=O)OCC(CCN1C=NC2=C1N=C(N=C2Cl)N)COC(=O)C
Molecular Formula:
C14H18ClN5O4
Molecular Weight:
359.803
9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine-d4
CAS No.: 1020718-81-3
Cat. No.: VC0017515
Molecular Formula: C14H18ClN5O4
Molecular Weight: 359.803
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1020718-81-3 |
|---|---|
| Molecular Formula | C14H18ClN5O4 |
| Molecular Weight | 359.803 |
| IUPAC Name | [2-(acetyloxymethyl)-4-(2-amino-6-chloropurin-9-yl)-3,3,4,4-tetradeuteriobutyl] acetate |
| Standard InChI | InChI=1S/C14H18ClN5O4/c1-8(21)23-5-10(6-24-9(2)22)3-4-20-7-17-11-12(15)18-14(16)19-13(11)20/h7,10H,3-6H2,1-2H3,(H2,16,18,19)/i3D2,4D2 |
| Standard InChI Key | KXPSHSVVYGZKAV-KHORGVISSA-N |
| SMILES | CC(=O)OCC(CCN1C=NC2=C1N=C(N=C2Cl)N)COC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator